molecular formula C16H14FN3O2 B11123140 ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11123140
M. Wt: 299.30 g/mol
InChI Key: GTFXFPIISCBSLU-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic routes include multicomponent reactions, condensation reactions, and intramolecular cyclizations . Reaction conditions often involve the use of catalysts such as transition metals, and the reactions are typically carried out under reflux conditions in solvents like toluene or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale multicomponent reactions, where the starting materials are combined in a single reaction vessel to produce the desired product. This approach is advantageous due to its efficiency and cost-effectiveness. The use of continuous flow reactors can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the imidazo[1,2-a]pyridine scaffold, which can stabilize reactive intermediates .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine scaffold allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem. While these compounds share a similar core structure, they differ in their functional groups and biological activities. For example, zolpidem is used as a hypnotic agent, while alpidem is used as an anxiolytic .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C16H14FN3O2/c1-2-22-16(21)19-15-14(11-6-8-12(17)9-7-11)18-13-5-3-4-10-20(13)15/h3-10H,2H2,1H3,(H,19,21)

InChI Key

GTFXFPIISCBSLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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